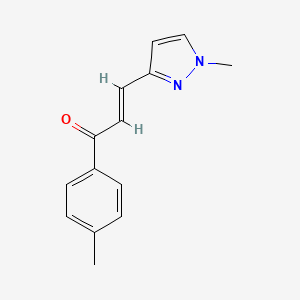![molecular formula C11H11NO6S B5403371 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5403371.png)
3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid, also known as CMS-14, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of sulfonamide and acrylic acid and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components. This leads to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects
3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA, RNA, and proteins. It has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid in humans.
Zukünftige Richtungen
There are several future directions for research on 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid. One area of research is the development of more potent derivatives of 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid. Another area of research is the investigation of the potential applications of 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid in other areas such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to determine the safety and efficacy of 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid in humans.
Synthesemethoden
3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid can be synthesized by the reaction of 4-(chloromethyl)benzenesulfonamide with acrylic acid in the presence of a base. The reaction yields 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid as a white crystalline solid with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of research has been in the field of cancer treatment. 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs.
Another area of research has been in the field of inflammation. 3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
Eigenschaften
IUPAC Name |
(E)-3-[4-(carboxymethylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S/c13-10(14)6-3-8-1-4-9(5-2-8)19(17,18)12-7-11(15)16/h1-6,12H,7H2,(H,13,14)(H,15,16)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNDEDYALRYUJN-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(N-(Carboxymethyl)sulfamoyl)phenyl)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(3,5-dimethylisoxazol-4-yl)amino]carbonyl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5403291.png)
![3-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5403292.png)

![6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5403303.png)

![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5403334.png)
![(3R)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5403335.png)
![N-(2-fluorophenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5403343.png)
![1-(2,4-difluorophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5403352.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5403355.png)
![6-methyl-2-[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]nicotinonitrile dihydrochloride](/img/structure/B5403357.png)
![1-methyl-4-[(3,5,7-trimethyl-1-adamantyl)carbonyl]piperazine hydrochloride](/img/structure/B5403377.png)
